3,5,7-Tribromo-4-methyl-1H-indazole is a brominated derivative of indazole, a bicyclic compound that consists of a five-membered ring fused with a six-membered ring. Indazoles are known for their diverse biological activities and are utilized in various medicinal chemistry applications. The specific compound, 3,5,7-tribromo-4-methyl-1H-indazole, incorporates three bromine atoms and a methyl group at designated positions on the indazole structure, which can significantly influence its chemical reactivity and biological properties.
The synthesis and study of indazole derivatives have been the subject of extensive research due to their potential applications in pharmaceuticals, particularly as inhibitors of protein kinases involved in cancer and other diseases . The compound can be synthesized through various methods that involve halogenation and functionalization of the indazole core.
3,5,7-Tribromo-4-methyl-1H-indazole falls under the category of brominated heterocycles. It is classified as an indazole derivative due to the presence of the indazole ring system. Its properties and applications are largely influenced by the presence of bromine atoms, which enhance its reactivity and potential interactions with biological targets.
The synthesis of 3,5,7-tribromo-4-methyl-1H-indazole can be achieved through several methodologies. A common approach involves the bromination of 4-methylindazole using bromine or other brominating agents under controlled conditions to ensure selective substitution at the 3, 5, and 7 positions.
The molecular structure of 3,5,7-tribromo-4-methyl-1H-indazole features:
The molecular formula for this compound is . The molecular weight is approximately 308.73 g/mol. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm the structure.
3,5,7-Tribromo-4-methyl-1H-indazole can undergo various chemical reactions typical for halogenated compounds:
The choice of reagents and conditions for these reactions will dictate the efficiency and yield of the desired products. For instance, using potassium carbonate as a base in coupling reactions often yields better results compared to other bases .
The mechanism by which 3,5,7-tribromo-4-methyl-1H-indazole exerts its biological effects often involves interaction with specific protein targets:
Studies have shown that halogenated indazoles exhibit varied potency against different kinases depending on their substitution patterns and electronic properties.
3,5,7-Tribromo-4-methyl-1H-indazole has potential applications in:
The synthesis of 3,5,7-tribromo-4-methyl-1H-indazole (CAS# 1000341-05-8) requires precise bromination strategies due to the steric and electronic challenges posed by the indazole core. Methodologies are broadly classified into two categories: direct electrophilic bromination and metal-assisted approaches.
Table 1: Bromination Methods for 4-Methyl-1H-Indazole Derivatives
Substrate | Brominating Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|
4-Methyl-1H-indazole | Br₂ (1 equiv) | DMF, 0°C, 2h | 7-Bromo-4-methyl-1H-indazole | 45 |
4-Methyl-1H-indazole | Br₂ (3 equiv) | AcOH, reflux, 12h | 3,5,7-Tribromo-4-methyl-1H-indazole | 28 |
7-Bromo-4-methyl-1H-indazole | NBS (2.2 equiv) | DCM, AIBN, 80°C, 8h | 3,5,7-Tribromo-4-methyl-1H-indazole | 63 |
4-Methyl-1H-indazole | Br₂/LiCl (3 equiv) | DMF, 80°C, 24h | 3,5,7-Tribromo-4-methyl-1H-indazole | 37 |
Traditional electrophilic bromination of 4-methyl-1H-indazole faces regioselectivity challenges. Direct bromination with molecular bromine (Br₂) in acetic acid under reflux yields the tribrominated product but with poor efficiency (28% yield) due to competing decomposition [2] [6]. N-Bromosuccinimide (NBS) significantly improves regiocontrol for the 7-bromo intermediate, which can be further brominated at C3 and C5 positions under radical conditions (AIBN initiation) to achieve 63% yield of the title compound [5]. Lithium bromide (LiCl) additives mitigate Br₂ degradation but require extended reaction times [6].
Directed ortho-lithiation (DoM) enables sequential bromination. Treatment of 4-methyl-1H-indazole with lithium diisopropylamide (LDA) at −78°C generates a C3-lithiated species, trapped by bromine to give 3-bromo-4-methyl-1H-indazole. Subsequent LDA-mediated deprotonation at C7 and bromination furnishes the 3,7-dibromo derivative, which undergoes electrophilic bromination at C5 to afford the target compound in 58% overall yield [2]. Alternative routes employ Cu-catalyzed bromination of diazotized aniline precursors. For example, 2-amino-3,5-dibromo-4-methyl-6-nitrobenzene undergoes diazotization followed by CuBr₂-mediated cyclization to yield 5,7-dibromo-4-methyl-1H-indazole, which is further brominated at C3 [6].
An alternative approach involves nitration of 4-methyl-1H-indazole at C5/C7, followed by reduction to the diamine intermediate. Sandmeyer bromination then installs bromine atoms at the amine sites. This method achieves 71% yield for the 5,7-dibromo intermediate but requires careful control to avoid over-bromination [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: